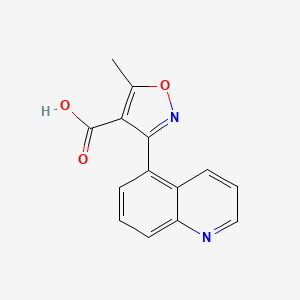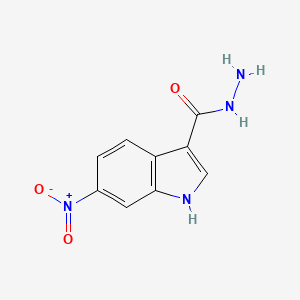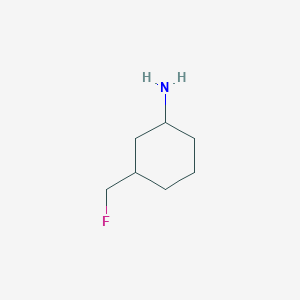
3-(Fluoromethyl)cyclohexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Fluoromethyl)cyclohexanamine is an organic compound that belongs to the class of cyclohexylamines It is characterized by the presence of a fluoromethyl group attached to the cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Fluoromethyl)cyclohexanamine typically involves the introduction of a fluoromethyl group into the cyclohexane ring. One common method is the fluoromethylation of cyclohexanamine using fluoroiodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under mild conditions, often using a solvent like acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer.
Análisis De Reacciones Químicas
Types of Reactions
3-(Fluoromethyl)cyclohexanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace the fluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various amines.
Aplicaciones Científicas De Investigación
3-(Fluoromethyl)cyclohexanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(Fluoromethyl)cyclohexanamine involves its interaction with specific molecular targets. The fluoromethyl group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexylamine: A simpler analog without the fluoromethyl group.
3-(Trifluoromethyl)cyclohexanamine: Contains a trifluoromethyl group instead of a fluoromethyl group.
2-Aminocyclohexanol: Contains a hydroxyl group instead of a fluoromethyl group.
Uniqueness
3-(Fluoromethyl)cyclohexanamine is unique due to the presence of the fluoromethyl group, which can significantly alter its chemical and biological properties compared to its analogs. This modification can enhance its stability, lipophilicity, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C7H14FN |
|---|---|
Peso molecular |
131.19 g/mol |
Nombre IUPAC |
3-(fluoromethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C7H14FN/c8-5-6-2-1-3-7(9)4-6/h6-7H,1-5,9H2 |
Clave InChI |
HGEHSMACWGLPSG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC(C1)N)CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


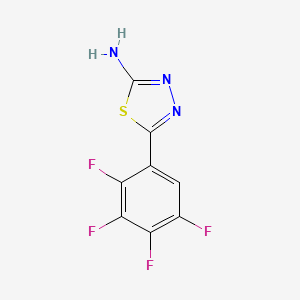
![Methyl 1H-Imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate](/img/structure/B13687699.png)


![8-Methylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13687710.png)
![2-Ethyl-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13687718.png)
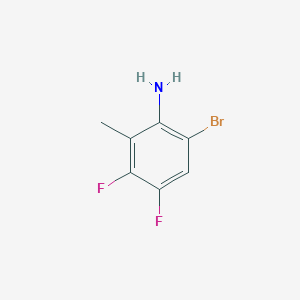
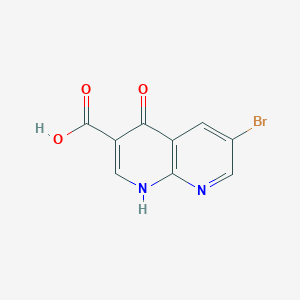
![[4-(3,4-Dichlorobenzyloxy)phenyl]-hydroxy-acetic acid methyl ester](/img/structure/B13687737.png)
![6-Iodo-2-(4-iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B13687742.png)
![2-Aminopyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B13687754.png)

